N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetamidophenol and 4-ethyl-2,3-dioxopiperazine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-(4-methyl-2,3-dioxopiperazin-1-yl)acetamide
- N-(4-acetamidophenyl)-2-(4-propyl-2,3-dioxopiperazin-1-yl)acetamide
Uniqueness
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is unique due to its specific structural features, such as the presence of the ethyl group on the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-3-19-8-9-20(16(24)15(19)23)10-14(22)18-13-6-4-12(5-7-13)17-11(2)21/h4-7H,3,8-10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBHFXTJVDBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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